molecular formula C8H9Cl3FeN3O8 B12676624 Cervisol CAS No. 8055-05-8

Cervisol

Cat. No.: B12676624
CAS No.: 8055-05-8
M. Wt: 437.4 g/mol
InChI Key: FFPRZNOIESDEQG-UHFFFAOYSA-K
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Description

Cervisol is a bioactive compound known for its potential therapeutic applications, particularly in the treatment of cervical cancer. It is derived from natural sources and has shown promising results in inhibiting the growth and spread of cancer cells. This compound is part of a broader class of compounds that exhibit antioxidant and pro-oxidant properties, making it a subject of interest in both medicinal and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cervisol involves several steps, starting with the extraction of the raw material from natural sources. The raw material undergoes a series of chemical reactions, including oxidation and reduction, to isolate the active compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the purity and efficacy of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for the precise separation and quantification of this compound, ensuring that the compound meets the required standards for pharmaceutical use. The industrial production process also includes rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Cervisol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced or reduced biological activity.

    Reduction: The compound can also be reduced to yield other bioactive forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its therapeutic properties.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications.

Scientific Research Applications

Cervisol has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studying the mechanisms of oxidation and reduction reactions.

    Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.

    Medicine: this compound is being investigated as a potential therapeutic agent for cervical cancer and other types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Cervisol exerts its effects through multiple molecular targets and pathways. It primarily acts by inducing apoptosis (programmed cell death) in cancer cells. The compound interferes with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation. This compound also has antioxidant properties, which help in reducing oxidative stress and preventing damage to healthy cells.

Comparison with Similar Compounds

Cervisol is unique in its dual role as both an antioxidant and a pro-oxidant. This property distinguishes it from other similar compounds, such as quercetin and thymoquinone, which primarily act as antioxidants. The ability of this compound to induce apoptosis in cancer cells while protecting healthy cells makes it a promising candidate for further research and development.

List of Similar Compounds

  • Quercetin
  • Thymoquinone
  • Resveratrol
  • Curcumin

These compounds share some similarities with this compound in terms of their antioxidant properties, but this compound’s unique mechanism of action and dual role set it apart.

Properties

CAS No.

8055-05-8

Molecular Formula

C8H9Cl3FeN3O8

Molecular Weight

437.4 g/mol

IUPAC Name

ethanol;trichloroiron;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3

InChI Key

FFPRZNOIESDEQG-UHFFFAOYSA-K

Canonical SMILES

CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl

Origin of Product

United States

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